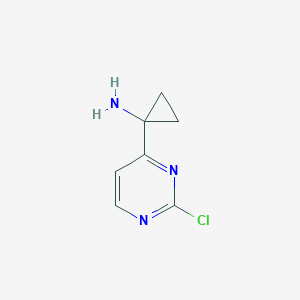![molecular formula C16H15FN2O5S B13346972 4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride CAS No. 19160-20-4](/img/structure/B13346972.png)
4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C16H15FN2O5S and a molecular weight of 366.36 g/mol . This compound is characterized by the presence of a nitrophenyl group, a butanamido group, and a sulfonyl fluoride group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride can be achieved through several synthetic routesThe reaction conditions typically include the use of organic solvents such as methanol and the application of heat to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butanamido group, leading to the formation of carboxylic acids.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving protease activity.
Mechanism of Action
The mechanism of action of 4-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects .
Comparison with Similar Compounds
4-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride can be compared with other sulfonamide derivatives, such as:
4-Nitrophenylsulfonamide: Similar in structure but lacks the butanamido group.
Benzenesulfonyl fluoride: Lacks the nitrophenyl and butanamido groups, making it less complex.
4-Nitrophenylbutanamido: Lacks the sulfonyl fluoride group, affecting its reactivity and applications.
Properties
CAS No. |
19160-20-4 |
|---|---|
Molecular Formula |
C16H15FN2O5S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[4-(4-nitrophenyl)butanoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H15FN2O5S/c17-25(23,24)15-10-6-13(7-11-15)18-16(20)3-1-2-12-4-8-14(9-5-12)19(21)22/h4-11H,1-3H2,(H,18,20) |
InChI Key |
BRKPXCJQKMMFPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


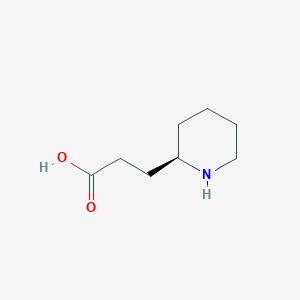

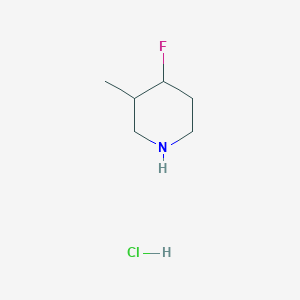
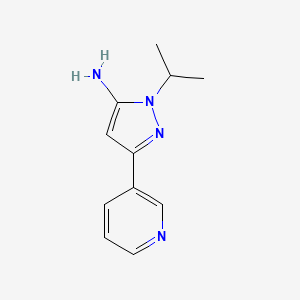
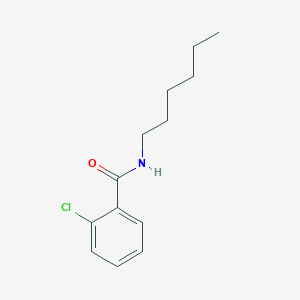
![tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13346923.png)
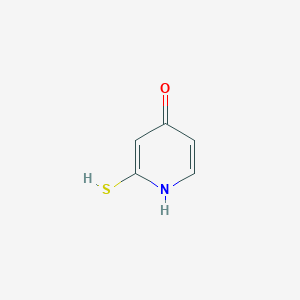
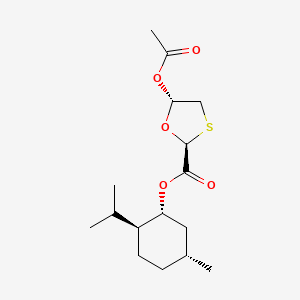
![2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13346953.png)

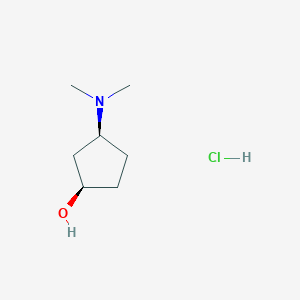
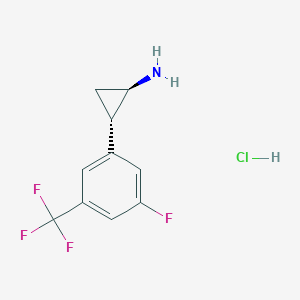
![Benz[l]aceanthrylen-1(2H)-one](/img/structure/B13346975.png)
